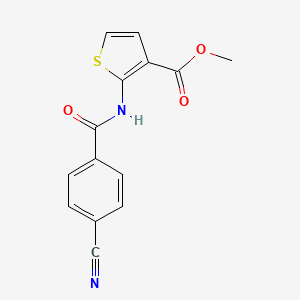

Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

Substitution: The compound can undergo electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated or nitrated thiophene derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing thiophene rings, such as methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate, exhibit significant anticancer properties. The presence of the thiophene moiety is known to enhance biological activity by interacting with cellular targets involved in cancer progression. For instance, derivatives of thiophene have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. The synthesis of 3-amino-thiophenes from related compounds has been documented, highlighting the utility of thiophene derivatives in drug development .

Organic Synthesis

Building Blocks for Complex Molecules

this compound can be utilized as a versatile building block in organic synthesis. Its reactive functional groups allow for a range of chemical transformations, enabling chemists to create complex molecules with specific properties. This application is particularly valuable in the synthesis of agrochemicals and other fine chemicals.

Reactivity and Functionalization

The compound's reactivity can be exploited to introduce various functional groups through reactions such as nucleophilic substitution or coupling reactions. This versatility makes it a candidate for the synthesis of novel compounds with tailored functionalities for specific applications .

Materials Science

Conductive Polymers

Thiophene derivatives are known for their electrical conductivity and are often used in the fabrication of conductive polymers. This compound can be polymerized to produce materials suitable for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance charge transport properties .

Nanomaterials

Research into nanomaterials has also identified thiophene-based compounds as potential candidates for developing nanostructured materials. Their unique electronic properties can be leveraged to create nanoscale devices with applications in sensors and energy storage systems .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents and pharmaceutical intermediates | Enhanced efficacy, targeted therapy |

| Organic Synthesis | Building blocks for complex organic molecules | Versatile reactivity and functionalization |

| Materials Science | Conductive polymers for electronics | Improved charge transport |

| Nanotechnology | Development of nanostructured materials | Innovative applications in sensors |

Case Studies

-

Anticancer Research

A study investigated the anticancer effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound in anticancer drug development. -

Synthesis of Novel Thiophene Derivatives

Researchers synthesized a series of thiophene derivatives using this compound as a precursor. The resulting compounds were evaluated for their biological activity, leading to the identification of several promising candidates for further development. -

Development of Conductive Polymers

In materials science, a project focused on incorporating this compound into polymer formulations aimed at enhancing electrical conductivity. The resulting materials showed improved performance in electronic devices compared to traditional polymers.

Wirkmechanismus

The mechanism of action of Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate depends on its specific application:

Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Materials Science and Organic Electronics: The compound’s electronic properties, such as its ability to transport charge, are crucial for its function in electronic devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is unique due to the presence of the 4-cyanobenzamido group, which can enhance its biological activity and electronic properties compared to other thiophene derivatives. This makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure

The compound features a thiophene ring substituted with a cyanobenzamide group and a carboxylate ester, which may influence its interaction with biological targets. The presence of the cyanobenzamide moiety suggests potential for hydrogen bonding and hydrophobic interactions with proteins or nucleic acids.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in cell proliferation or survival, thereby inducing apoptosis in cancer cells.

- Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, influencing processes such as cell growth and differentiation.

- DNA Interaction : The structure suggests potential interaction with DNA, possibly leading to interference with replication or transcription processes.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.

Table 1: Cytotoxicity Data

Case Studies

- Study on Lung Cancer Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells, with an IC50 value of 5.44 µM. Flow cytometry analysis revealed that the compound caused cell cycle arrest at both S and G2/M phases, indicating a dual mechanism involving both cell cycle disruption and apoptosis induction .

- Breast Cancer Research : Another study focused on MCF-7 breast cancer cells showed that treatment with the compound led to significant apoptosis as evidenced by increased markers of cell death and decreased viability, with an IC50 value of 7.15 µM. The study also indicated that the compound did not induce autophagic cell death but rather acted through apoptosis and necrosis .

Therapeutic Implications

Given its potent cytotoxic effects against various cancer cell lines, this compound holds promise as a potential therapeutic agent for cancer treatment. Its unique structure may allow for selective targeting of cancer cells while minimizing effects on normal cells.

Eigenschaften

IUPAC Name |

methyl 2-[(4-cyanobenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c1-19-14(18)11-6-7-20-13(11)16-12(17)10-4-2-9(8-15)3-5-10/h2-7H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTZXAUXDVTAAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.